CMPI hydrochloride, or 1-methyl-4-(2-chloro-1-methylpyridinium) iodide, is a synthetic compound that has garnered attention for its pharmacological properties, particularly as a potentiator of nicotinic acetylcholine receptors. This compound is classified within the category of pyridine derivatives and is known for its selective action on specific receptor subtypes, making it a subject of interest in neuropharmacology.
CMPI hydrochloride is derived from the chlorination of 1-methylpyridine, followed by treatment with hydrochloric acid to yield the hydrochloride salt form. The compound belongs to the broader class of quaternary ammonium compounds, which are characterized by their positive charge and ability to interact with biological membranes. Its chemical structure allows it to engage selectively with nicotinic acetylcholine receptors that contain alpha4 and beta2 subunit interfaces, which are crucial in mediating neurotransmission in the central nervous system.
The molecular structure of CMPI hydrochloride can be described by its chemical formula and molecular weight of approximately 155.6 g/mol. The compound features a pyridine ring substituted with a methyl group and a chlorinated methyl group, contributing to its pharmacological activity.
The structural representation indicates that the compound possesses both hydrophilic and lipophilic characteristics, allowing it to cross biological membranes effectively.
CMPI hydrochloride undergoes various chemical reactions that are significant for its biological activity:
These reactions are critical for understanding how CMPI hydrochloride can be utilized in pharmacological contexts.
CMPI hydrochloride functions primarily as a potentiator of nicotinic acetylcholine receptors. The mechanism involves:
This mechanism underpins its potential therapeutic applications in conditions like Alzheimer's disease and other cognitive disorders.
These properties are essential for handling and application in laboratory settings.
CMPI hydrochloride has several scientific uses:
CMPI hydrochloride (Chemical Name: 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) is a synthetically derived small molecule with a molecular weight of 379.28 g/mol and the molecular formula C₁₈H₁₉ClN₄O·HCl [1] . Its structure integrates three critical pharmacophores:
While explicit synthesis protocols for CMPI hydrochloride are not fully disclosed in the literature, its structural analogs suggest a multistep pathway involving:
CMPI hydrochloride exhibits distinct solubility and stability characteristics essential for its biological activity:
Solubility Profile [1]:
Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
---|---|---|
Water | 18.96 | 50 |
DMSO | 37.93 | 100 |
Its moderate water solubility (50 mM) facilitates in vitro assays, while high DMSO solubility enables stock solutions for experimental use. The hydrochloride salt form improves aqueous dispersibility compared to the free base.
Stability Considerations:
CMPI hydrochloride is a potent and selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), with marked specificity for subtypes containing α4 subunits [1] [3] [9]:
Key Pharmacological Features:
Subtype Selectivity Profile:
nAChR Subtype | Effect of CMPI (1–10 μM) | Potency (EC₅₀/IC₅₀) |
---|---|---|
(α4)₃(β₂)₂ (LS) | Potentiation (↑400% response) | EC₅₀ = 0.18 μM |
(α4)₂(β₂)₃ (HS) | Inhibition (↓35% at 10 μM) | IC₅₀ ≈ 0.5 μM |
α3β2, α3β4, α7 | No significant activity | >10 μM |
Muscle-type | Full inhibition | IC₅₀ ≈ 0.7 μM |
LS: Low-sensitivity isoform; HS: High-sensitivity isoform [1] [9].
Photolabeling studies using Torpedo nAChRs confirm that CMPI incorporates into aliphatic and nucleophilic amino acid side chains within agonist-binding sites (e.g., γTyr₁₁₁, δTrp₅₇) and ion channel regions, explaining its dual modulatory/inhibitory actions [9].
While direct in vivo ADME (Absorption, Distribution, Metabolism, Excretion) data for CMPI hydrochloride is limited, its physicochemical and in vitro properties inform predictions:
Solubility and Formulation Implications:
Blood-Brain Barrier (BBB) Penetration:
Bioavailability Challenges:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7